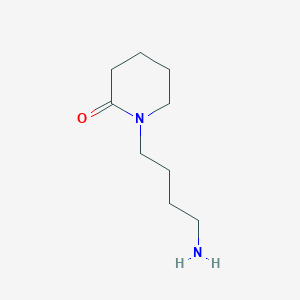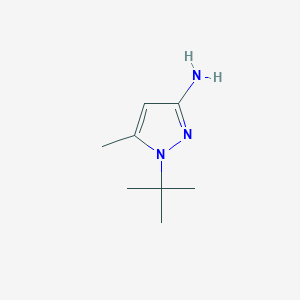
1-(4-Aminobutyl)piperidin-2-one
Overview
Description
“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Aminobutyl)piperidin-2-one is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
1-(4-Aminobutyl)piperidin-2-one is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .
Scientific Research Applications
Drug Design and Development
“1-(4-Aminobutyl)piperidin-2-one” is a piperidine derivative, a class of compounds that are foundational in the pharmaceutical industry. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s unique structure makes it a valuable synthetic block for constructing drugs, particularly due to its potential to interact with various biological targets.
Synthesis of Biologically Active Piperidines
The compound serves as a precursor in the synthesis of biologically active piperidines. Recent literature highlights the importance of developing cost-effective methods for synthesizing substituted piperidines, which are crucial for medicinal chemistry .
Chemical Synthesis
In chemical synthesis, “1-(4-Aminobutyl)piperidin-2-one” can be used in intra- and intermolecular reactions to form various piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are fundamental in creating complex organic compounds .
Pharmacological Applications
Piperidine derivatives, including “1-(4-Aminobutyl)piperidin-2-one”, have a wide range of pharmacological applications. They are involved in the discovery and biological evaluation of potential drugs, particularly those targeting the central nervous system .
Safety and Hazards
Future Directions
Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminobutyl)piperidin-2-one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to their use in different therapeutic applications .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Like all chemical compounds, its action can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1-(4-aminobutyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)





![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)